molecular formula C14H13ClN2OS B2435679 4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one CAS No. 223694-51-7

4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Cat. No. B2435679
CAS RN: 223694-51-7
M. Wt: 292.78
InChI Key: BKMMEUSSYMWKGR-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring . Quinazolinones and their derivatives have been studied for their potential medicinal properties .


Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with isocyanates, though the exact method can vary depending on the specific substituents on the quinazolinone ring .


Molecular Structure Analysis

Quinazolinones have a bicyclic structure with a benzene ring fused to a quinazoline ring. The exact structure of “4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” would include additional substituents on the quinazolinone ring .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, depending on the specific substituents on the quinazolinone ring. For example, they can participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” would depend on its specific structure. For example, its solubility would depend on the polarity of its substituents .

Scientific Research Applications

Antimicrobial Properties

  • Antibacterial and Antifungal Agent : This compound has been evaluated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007); (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antitumor and Anticonvulsant Activities

  • Potential in Cancer Therapy : Some derivatives have been explored for their potential in cancer therapy. For instance, compounds like sodium 2-(2-((2,6-Dichlorophenyl)(3-(4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)amino) phenyl acetate and N-(4-Hydroxyphenyl)-N-((3-naphthalen-2-yl)-4-oxo-2-thioxo-3,4-dihydorquinazolin-1(2H)-ylmethyl)acetamide have shown promising anticonvulsant activity (Rajasekaran et al., 2013).

Structural and Molecular Studies

  • Crystal Structure Analysis : The molecular structure of similar compounds has been analyzed, providing insights into their crystal packing and molecular interactions, which are critical for understanding their biological activities (Butcher, Jasinski, Narayana, Sunil, & Yathirajan, 2007).

Synthesis and Characterization

  • Chemical Synthesis and Evaluation : Research has been conducted on the synthesis and characterization of various quinazolinone derivatives, assessing their potential as anti-inflammatory and analgesic agents. This demonstrates the compound's versatility in different pharmacological roles (Farag et al., 2012).

Mechanism of Action

The mechanism of action of quinazolinones and their derivatives can vary widely, depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards associated with a compound like “4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of quinazolinones and their derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research may focus on synthesizing new quinazolinone derivatives and studying their biological activity .

properties

IUPAC Name

4-(2-chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-9-5-2-1-4-8(9)13-12-10(16-14(19)17-13)6-3-7-11(12)18/h1-2,4-5,13H,3,6-7H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMEUSSYMWKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC(=S)N2)C3=CC=CC=C3Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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